molecular formula C27H30FN3O3 B2550134 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1327530-54-0

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2550134
CAS RN: 1327530-54-0
M. Wt: 463.553
InChI Key: PAMRIPFCEIMHGE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C27H30FN3O3 and its molecular weight is 463.553. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Imaging

This compound is structurally related to molecules studied for their high affinity and selectivity towards serotonin 5-HT1A receptors, a key target in neuropsychiatric disorders like depression, anxiety, and schizophrenia. For instance, derivatives have been developed for PET imaging, providing insights into the receptor's role and distribution in the brain, and their relation to various psychiatric conditions (García et al., 2014). Such imaging agents can greatly aid in understanding the pathophysiology of mental disorders and in the development of new therapeutic agents.

Neuroinflammation and Neurodegenerative Diseases

Recent advances have shown the importance of targeting neuroinflammation in neurodegenerative diseases. Compounds targeting microglial cells, such as colony-stimulating factor 1 receptor (CSF1R) ligands, have been synthesized for PET imaging to study their involvement in diseases like Alzheimer's. This approach helps in identifying neuroinflammatory processes in vivo, offering a pathway to diagnose and monitor neurodegenerative diseases progress and response to treatment (Lee et al., 2022).

Dopamine Reuptake Inhibitors

Related structures have been explored as dopamine reuptake inhibitors, providing insights into dopamine's role in neuropsychiatric and neurodegenerative disorders. Radiolabeled analogs, for example, have been synthesized for PET studies to map the dopamine uptake system in the brain. This is crucial for understanding diseases characterized by dopaminergic dysfunction, such as Parkinson's disease and schizophrenia, and could lead to new therapeutic approaches (Kilbourn et al., 1988; Kilbourn et al., 1990).

Antimicrobial Studies

Compounds with the core structure have also been evaluated for antimicrobial properties, indicating potential applications beyond neuropsychiatric disorders. For instance, amide derivatives of quinolones, which share functional groups with the compound , have shown promising antibacterial and antifungal activities. This suggests a broader pharmacological utility, possibly including treatments for infections (Patel & Patel, 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O3/c1-33-23-10-8-22(9-11-23)30-14-16-31(17-15-30)24(25-3-2-18-34-25)19-29-26(32)27(12-13-27)20-4-6-21(28)7-5-20/h2-11,18,24H,12-17,19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMRIPFCEIMHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

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